Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl-
Overview
Description
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- is a siloxane compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with six phenyl groups and two methyl groups attached to the silicon atoms. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- typically involves the reaction of methylated phenyl dichlorosilane with triphenylchlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired trisiloxane structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis processes, where the reactants are combined in reactors under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- .
Chemical Reactions Analysis
Types of Reactions
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- can undergo various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxane derivatives.
Substitution: Replacement of phenyl or methyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrosilylation: Platinum or rhodium catalysts.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or organometallic reagents
Major Products
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in different applications .
Scientific Research Applications
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of functionalized siloxane derivatives and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized as a surface-active agent, lubricant, and in the production of high-performance materials
Mechanism of Action
The mechanism by which Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- exerts its effects involves its interaction with various molecular targets and pathways. Its hydrophobic nature allows it to interact with lipid membranes, enhancing the permeability and delivery of active compounds. Additionally, its stability and resistance to degradation make it an ideal candidate for long-term applications .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: Known for its use in the preparation of nanostructured organosilicon polymer films.
1,1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxytrisiloxane: Utilized in hydrosilylation reactions and as a precursor for other siloxane derivatives.
Uniqueness
Trisiloxane, 3,3-dimethyl-1,1,1,5,5,5-hexaphenyl- stands out due to its unique combination of phenyl and methyl groups, which confer both hydrophobicity and stability. This makes it particularly useful in applications requiring durable and water-resistant materials .
Properties
IUPAC Name |
dimethyl-bis(triphenylsilyloxy)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36O2Si3/c1-41(2,39-42(33-21-9-3-10-22-33,34-23-11-4-12-24-34)35-25-13-5-14-26-35)40-43(36-27-15-6-16-28-36,37-29-17-7-18-30-37)38-31-19-8-20-32-38/h3-32H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWDIPBUVOTEHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36O2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80796676 | |
Record name | 3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80796676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-35-2 | |
Record name | 3,3-Dimethyl-1,1,1,5,5,5-hexaphenyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80796676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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